molecular formula C8H14Cl2N2 B1603354 N-Methyl-2-(pyridin-3-yl)ethanamine dihydrochloride CAS No. 1003561-87-2

N-Methyl-2-(pyridin-3-yl)ethanamine dihydrochloride

Cat. No.: B1603354
CAS No.: 1003561-87-2
M. Wt: 209.11 g/mol
InChI Key: LPNPZPFIFWNIMQ-UHFFFAOYSA-N
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Description

N-Methyl-2-(pyridin-3-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2. It is a derivative of pyridine and is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(pyridin-3-yl)ethanamine dihydrochloride typically involves the reaction of N-Methyl-2-(pyridin-3-yl)ethanamine with hydrochloric acid. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves precise control of temperature, solvent composition, and crystallization conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(pyridin-3-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

N-Methyl-2-(pyridin-3-yl)ethanamine dihydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of N-Methyl-2-(pyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. It primarily affects the histaminergic system by acting as a partial agonist of the H1 histamine receptor and an antagonist of the H3 histamine receptor. This dual action modulates the release of neurotransmitters such as acetylcholine, histamine, and serotonin, influencing various physiological processes .

Comparison with Similar Compounds

N-Methyl-2-(pyridin-3-yl)ethanamine dihydrochloride is structurally similar to compounds like betahistine, phenethylamine, and amphetamine. its unique combination of pyridine and methylamine groups gives it distinct chemical and biological properties:

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool in various fields, from chemistry and biology to medicine and industrial processes.

Properties

IUPAC Name

N-methyl-2-pyridin-3-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-9-6-4-8-3-2-5-10-7-8;;/h2-3,5,7,9H,4,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNPZPFIFWNIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CN=CC=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592116
Record name N-Methyl-2-(pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003561-87-2
Record name N-Methyl-2-(pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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